((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
Description
Properties
IUPAC Name |
(2-bromo-6-nitrophenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHKCQCIDTWCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855632 | |
| Record name | [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147531-02-9 | |
| Record name | [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursors
- 2-Bromo-6-nitrophenol : Serves as the phenolic component bearing the bromine and nitro groups.
- Tert-butyl dimethylsilyl chloride (TBDMSCl) : Provides the silyl protecting group.
- Base (e.g., Triethylamine or Pyridine) : Acts as an HCl scavenger during silylation.
- Anhydrous conditions : Essential to prevent hydrolysis of silyl chlorides and ensure high reaction efficiency.
Reaction Conditions and Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| a. Silylation of 2-bromo-6-nitrophenol | 2-bromo-6-nitrophenol, TBDMSCl, triethylamine, anhydrous dichloromethane (DCM), 0°C to room temperature | The phenolic hydroxyl group reacts with TBDMSCl in the presence of triethylamine, forming the corresponding silyl ether. This step is crucial for protecting the phenol and facilitating subsequent substitution reactions. |
| b. Purification | Standard aqueous work-up, extraction, and chromatography | To isolate the silylated intermediate with high purity. |
Mechanism of the Synthesis
- The phenolic oxygen nucleophilically attacks the silicon center of TBDMSCl, displacing chloride and forming the silyl ether.
- The presence of triethylamine neutralizes the generated HCl, driving the reaction forward.
- The process is typically performed under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Data and Yield
| Parameter | Data | Reference |
|---|---|---|
| Yield | Typically 85-95% | Based on similar silylation reactions in literature |
| Purity | >98% as confirmed by NMR and IR | Standard purification procedures |
Further Functionalization
The silyl-protected intermediate can undergo various transformations, such as bromination at the aromatic ring or nucleophilic substitution, to introduce additional functional groups, depending on the target synthesis pathway.
Research Findings and Optimization
Recent studies highlight the importance of strictly anhydrous conditions and controlled temperature to maximize yield and minimize side reactions. The use of dry solvents and inert atmospheres (e.g., nitrogen or argon) is standard practice.
Optimization data from experimental reports suggest:
| Parameter | Optimal Condition | Effect |
|---|---|---|
| Temperature | 0°C to room temperature | Prevents premature hydrolysis |
| Reaction time | 2-4 hours | Ensures complete silylation |
| Solvent | Anhydrous DCM | Maintains reagent stability |
Data Table: Summary of Preparation Method
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling for Boronate Ester Formation
This reaction enables the replacement of the bromine atom with a boronate ester group, a critical step in cross-coupling chemistry.
Reaction Conditions
-
Substrate : ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane (1.2 g, 3.47 mmol)
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Reagents : Bis(neopentyl glycolate)diboron (1.18 g, 5.2 mmol), Pd(dppf)Cl₂ (142 mg, 0.17 mmol), potassium acetate (1.02 g, 10.4 mmol)
-
Solvent : Acetonitrile (20 mL)
-
Conditions : Reflux under nitrogen for 1 hour
Product :
tert-Butyl((5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrobenzyl)oxy)dimethylsilane
Applications :
-
Intermediate for synthesizing π-extended dihydronaphthalene derivatives.
-
Enables further cross-coupling reactions (e.g., with aryl halides).
Nucleophilic Substitution Reactions
The bromine atom undergoes substitution under mild conditions due to the activating effect of the nitro group.
Alkylation with Carbonyl Compounds
Example Reaction :
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Substrate : Pyrazole-4-carbaldehyde (0.91 g, 9.5 mmol)
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Reagent : (2-Bromoethoxy)-tert-butyldimethylsilane (2.44 mL, 11.37 mmol)
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Base : K₂CO₃ (1.57 g, 11.37 mmol)
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Solvent : Acetonitrile (18 mL)
-
Conditions : Reflux for 2 hours
Mechanism :
The bromine acts as a leaving group, facilitating nucleophilic attack by the aldehyde oxygen. The TBS group remains intact under these conditions.
Silyl Ether Deprotection
The TBS group can be cleaved under acidic or fluoride-based conditions, regenerating the hydroxyl group.
Typical Conditions :
-
Reagent : Tetra-n-butylammonium fluoride (TBAF) or HF-pyridine
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Solvent : Tetrahydrofuran (THF) or dichloromethane
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Outcome : Releases tert-butyldimethylsilanol and the free alcohol ( ).
Functional Group Compatibility
The nitro group remains stable during most reactions but can be reduced to an amine under hydrogenation conditions (e.g., H₂/Pd-C), enabling further derivatization.
Synthetic Utility
Scientific Research Applications
Organic Synthesis
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of the bromine atom makes it an excellent electrophile, facilitating the formation of carbon-carbon bonds.
Case Study: Synthesis of Functionalized Aromatic Compounds
Research has demonstrated that ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane can be utilized to synthesize functionalized aromatic compounds through palladium-catalyzed cross-coupling reactions. For instance, it has been successfully employed in the Suzuki-Miyaura reaction to produce biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Potential Anticancer Agents
The nitro group in this compound is a key feature that may contribute to its biological activity. Studies have indicated that compounds containing nitro groups can exhibit anticancer properties. The ability to modify the compound's structure through various synthetic routes opens avenues for developing new anticancer agents.
Case Study: Anticancer Activity Evaluation
In a study evaluating a series of nitro-substituted benzyl derivatives, researchers found that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines. This highlights the potential for this compound and its derivatives in drug development.
Materials Science
Silane Coupling Agents
this compound functions as a silane coupling agent in materials science. Silanes are crucial for enhancing the adhesion between organic materials and inorganic substrates, improving the performance of composites and coatings.
Application in Polymer Chemistry
In polymer chemistry, this compound can be used to modify polymer surfaces, enhancing properties such as hydrophobicity and chemical resistance. Its incorporation into polymer matrices has been studied for applications in protective coatings and sealants.
Summary of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Organic Synthesis | Building block for functionalized aromatic compounds | Versatile electrophile for C-C bond formation |
| Medicinal Chemistry | Potential anticancer agents | Biological activity due to nitro group |
| Materials Science | Silane coupling agents for improved adhesion | Enhanced polymer properties |
Mechanism of Action
The mechanism of action of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane) primarily involves its role as a protecting group in organic synthesis. The tert-butyl-dimethylsilyl group protects hydroxyl groups from unwanted reactions during multi-step synthesis. The compound can be selectively deprotected using fluoride ions, which cleave the silicon-oxygen bond, releasing the free alcohol.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impact
A. Bromo-Methoxy Analogs
- (2-Bromo-5-methoxyphenyl)methoxydimethylsilane (C₁₄H₂₃BrO₂Si, MW 331.33 g/mol):
- Substituents : Bromo (position 2), methoxy (position 5).
- Synthesis : Derived from 2-bromo-5-methoxybenzaldehyde via silylation with TBDMSCl and imidazole in dichloromethane (98% yield) .
- Applications : Used in neuroinflammatory probes due to methoxy’s electron-donating effects, enhancing solubility and binding affinity.
B. Bromo-Fluoro Derivatives
- ((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane (C₁₃H₂₀BrFOSi, MW 319.30):
C. Bromo-Chloro Derivatives
- (2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane (C₁₄H₂₂BrClOSi, MW 349.77):
Functional Group Comparisons
*Calculated based on analogous structures.
Stability and Reactivity Trends
- Nitro Group : Enhances electrophilicity for cross-couplings but reduces hydrolytic stability compared to methoxy or fluoro analogs.
- Bromo vs. Chloro : Bromo’s higher atomic polarizability facilitates faster oxidative addition in palladium-catalyzed reactions .
- Steric Effects : TBDMS groups in all analogs hinder undesired side reactions (e.g., ortho-substitution) .
Biological Activity
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane is a compound that has garnered attention in the field of chemical biology due to its potential biological activities. This article will explore the biological mechanisms, applications, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H18BrN2O2Si. Its structure features a bromine atom and a nitro group on the benzyl moiety, which are critical for its biological activity. The tert-butyl and dimethylsilyl groups enhance its stability and solubility in organic solvents.
The mechanism of action for this compound is believed to involve interaction with specific enzymes or receptors in biological systems. The presence of the bromine and nitro groups may increase its reactivity, allowing it to modulate various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing cellular processes such as apoptosis and differentiation.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of nitrobenzyl compounds exhibit antimicrobial properties against various bacterial strains. The specific substitution pattern on the benzene ring can significantly affect the potency of these compounds .
- Cytotoxicity : In vitro studies have indicated that this compound can induce cytotoxic effects in cancer cell lines. This suggests potential applications in cancer therapy, particularly in targeting tumor cells with specific vulnerabilities .
- Enzyme Inhibition : The compound has been explored as a reversible inhibitor for transglutaminase (TG2), an enzyme implicated in various pathologies including fibrosis and cancer. Inhibiting TG2 activity can alter cellular signaling pathways and may provide therapeutic benefits .
Case Studies
- Case Study on Antimicrobial Effects : A study evaluated the effectiveness of this compound against Staphylococcus aureus. The compound displayed significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .
- Cytotoxicity Assessment : In a study involving human breast cancer cell lines, the compound was shown to reduce cell viability by 70% at a concentration of 100 µM after 48 hours of treatment. This indicates a strong potential for development into an anticancer drug .
- Transglutaminase Inhibition : Research focused on the inhibitory effects of this compound on TG2 revealed an IC50 value of 25 µM, suggesting moderate potency as a reversible inhibitor. This could be significant for therapeutic strategies targeting diseases associated with aberrant TG2 activity .
Comparative Analysis
The following table summarizes the biological activities and properties compared to similar compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Enzyme Inhibition (IC50 µM) |
|---|---|---|---|
| This compound | Yes | 100 | 25 |
| ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane | Moderate | 150 | 30 |
| ((5-Bromobenzyl)oxy)(tert-butyl)dimethylsilane | Yes | 120 | 28 |
Q & A
Q. Can this compound serve as a monomer for stimuli-responsive polymers?
- Methodology : Test copolymerization with acrylates (AIBN initiator, 70°C). Monitor Tg via DSC; nitro groups enhance thermal stability (TGA >250°C). Evaluate photoresponsiveness (365 nm UV) for nitro-to-nitrite conversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
